3-(2,3-Dihydroxypropyl)azepan-2-one
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Overview
Description
3-(2,3-Dihydroxypropyl)azepan-2-one is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms. . The presence of the 2,3-dihydroxypropyl group imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxypropyl)azepan-2-one typically involves the reaction of azepan-2-one with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group of 2,3-dihydroxypropylamine attacks the carbonyl carbon of azepan-2-one, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydroxypropyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amine group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of N-substituted azepan-2-one derivatives.
Scientific Research Applications
3-(2,3-Dihydroxypropyl)azepan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydroxypropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The presence of hydroxyl groups allows for interactions with biological membranes, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one (Caprolactam): A precursor to Nylon 6, lacks the 2,3-dihydroxypropyl group.
3-(2-Hydroxyethyl)azepan-2-one: Contains a single hydroxyl group, leading to different chemical properties.
3-(2,3-Dihydroxypropyl)pyrrolidin-2-one: A five-membered ring analog with similar functional groups
Uniqueness
3-(2,3-Dihydroxypropyl)azepan-2-one is unique due to the presence of two hydroxyl groups on the propyl side chain, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17NO3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(2,3-dihydroxypropyl)azepan-2-one |
InChI |
InChI=1S/C9H17NO3/c11-6-8(12)5-7-3-1-2-4-10-9(7)13/h7-8,11-12H,1-6H2,(H,10,13) |
InChI Key |
LJIIWBCEUDLUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C(C1)CC(CO)O |
Origin of Product |
United States |
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